1-(4-bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione
Overview
Description
The closest compound I found is “(4-Bromo-3-chlorophenyl)boronic acid” with the molecular formula C6H5BBrClO2 . This compound has an average mass of 235.271 Da and a monoisotopic mass of 233.925446 Da .
Synthesis Analysis
The synthesis of “(4-Bromo-3-chlorophenyl)boronic acid” involves the reaction of 4-bromoacetophenone with aluminium chloride in dichloromethane at 0° C . After stirring for 2 hours at 0° C., chlorine is bubbled through the medium at 0° C . The reaction mixture is stirred at room temperature for 12 hours and then hydrolyzed .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-3-chlorophenyl)boronic acid” consists of a phenyl ring substituted with bromo, chloro, and boronic acid groups . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 361.8±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .
Physical and Chemical Properties Analysis
“(4-Bromo-3-chlorophenyl)boronic acid” has a molar refractivity of 45.8±0.4 cm3, a polar surface area of 40 Å2, and a polarizability of 18.2±0.5 10-24 cm3 . It has a LogP of 2.87, indicating its lipophilicity .
Safety and Hazards
Properties
IUPAC Name |
1-(4-bromo-3-chlorophenyl)pyrrole-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOYUMKMSZANW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=CC2=O)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306432 | |
Record name | 1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303212-61-5 | |
Record name | 1-(4-Bromo-3-chlorophenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40306432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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